Dioxouranium;dihydrofluoride

Descripción

Significance of Dioxouranium Dihydrofluoride in Actinide Chemistry and Nuclear Technology

The importance of Dioxouranium dihydrofluoride stems primarily from its role as a key intermediate in the nuclear fuel cycle. bionity.com It is integral to the process of converting uranium hexafluoride (UF₆), the form of uranium used in enrichment processes, into uranium dioxide (UO₂), which is then formed into fuel pellets for nuclear reactors. bionity.comgoogle.com

Furthermore, UO₂F₂ is the direct and rapid hydrolysis product when UF₆ gas is exposed to moisture in the air. bionity.comtandfonline.com This reaction is a critical consideration in safety scenarios involving accidental releases of UF₆ from uranium enrichment facilities, as the resulting UO₂F₂ particulates can be transported in the environment as aerosols. tandfonline.com

In the context of nuclear safeguards and material accounting, UO₂F₂ is significant as it is the most common form of uranium "holdup" material found in enrichment facilities. inmm.org Accurate quantification of these deposits is essential for nuclear criticality safety evaluations and for the control and accounting of nuclear materials. inmm.org Because UO₂F₂ is a dense material that significantly weakens gamma rays, neutron measurements are often the preferred method for its quantification. inmm.org The compound's characteristic strong fluorescence under ultraviolet light is another feature utilized in its detection. cymitquimica.com

Beyond the nuclear fuel cycle, dioxouranium dihydrofluoride is also explored in material science as a precursor for the synthesis of other advanced materials.

Historical Trajectories of Academic Investigations on Dioxouranium Dihydrofluoride

Academic and industrial investigation into Dioxouranium dihydrofluoride has a history intrinsically linked to the development of nuclear technology. Early fundamental research, such as the 1948 crystallographic studies by W. H. Zachariasen, laid the groundwork for understanding its basic structural properties. wikipedia.org

Much of the subsequent research has been driven by the practical needs of the nuclear industry. For instance, the Los Alamos National Laboratory conducted a comprehensive literature review of the chemical and physical properties of uranyl fluoride (B91410). ntis.gov The evolution of processes to produce uranium dioxide from uranium hexafluoride is well-documented in patent literature. Patents from as early as the 1970s detail methods where the hydrolysis of UF₆ to form UO₂F₂ is a key step. google.com Later patents from the 1980s onwards describe more refined two-step dry processes for producing nuclear-grade UO₂ powder, highlighting the ongoing industrial relevance of this intermediate compound. google.comgoogle.com

More recent research has shifted towards understanding the compound's behavior at a finer scale. Studies have focused on the morphology and particle size distribution of UO₂F₂ aerosols formed during UF₆ hydrolysis, which is crucial for environmental transport modeling. tandfonline.com Concurrently, research has aimed to improve the accuracy of nuclear material accounting by directly measuring the neutron specific activity from uranium isotopes within UO₂F₂ holdup material. inmm.org Advanced analytical techniques, such as Surface-Enhanced Raman Scattering (SERS), have also been employed to investigate the detection and sorption of the dioxouranium(VI) ion. core.ac.uk

Foundational Research Directions and Objectives for Dioxouranium Dihydrofluoride

Current and future research on Dioxouranium dihydrofluoride is focused on several key areas:

Synthesis and Morphological Control: A primary objective is the development of controlled synthesis methods to produce UO₂F₂ particulates with specific, desired morphologies. A 2023 study, for example, focused on this aspect to better control the properties of the final UO₂ powder. wikipedia.org

Nuclear Fuel Cycle Optimization: Research continues to aim for improvements in the conversion of UF₆ to UO₂. A key goal is to better understand the properties of the intermediate UO₂F₂ powder to ensure the production of stable, high-density ceramic UO₂ pellets for nuclear fuel. google.com

Nuclear Safety and Environmental Impact: A critical research direction involves understanding the transport properties of UO₂F₂ aerosols that could be generated in an accidental release of UF₆. tandfonline.com This includes studying the particle size distribution and chemical stability of these aerosols in the environment. tandfonline.com

Advanced Nuclear Safeguards: Efforts are ongoing to enhance the quantitative measurement of UO₂F₂ holdup in enrichment facilities. This involves refining neutron-based detection methods and better characterizing neutron production from uranium isotopes in both dry and hydrated forms of the compound. inmm.org

Fundamental Chemical Properties: There is continued interest in the fundamental chemistry of UO₂F₂, including its hydrolysis reactions that can form uranyl hydroxide (B78521) and uranyl peroxide over time, particularly its behavior at the nanoscale. tandfonline.com

Data Tables

Table 1: Chemical and Physical Properties of Dioxouranium Dihydrofluoride

| Property | Value |

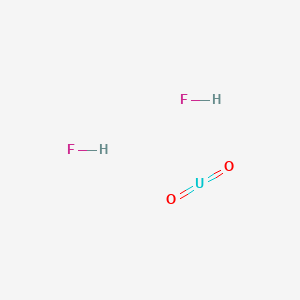

| Chemical Formula | UO₂F₂ |

| IUPAC Name | dioxouranium;dihydrofluoride |

| Molar Mass | 308.0245 g/mol nist.gov |

| Appearance | Brilliant orange to yellow crystalline solid wikipedia.org |

| Solubility in Water | Very soluble wikipedia.orgbionity.com |

| Hygroscopicity | Hygroscopic wikipedia.orgbionity.com |

| Thermal Stability | Stable in air up to 300 °C, above which it slowly decomposes to U₃O₈ wikipedia.orgbionity.com |

| Crystal Structure | Uranyl centers (UO₂²⁺) are surrounded by six fluoride ligands (F⁻) wikipedia.org |

Propiedades

Key on ui mechanism of action |

Approximately 60% of uranium absorbed into the blood is transported in the form of a bicarbonate complex, and 40% is bound to plasma proteins. The uranyl-bicarbonate complex is filtered out of the blood by the renal glomerulus and is passed into the tubules. The pH of urine decreases in the tubules, resulting in dissociation of the complex and release of the reactive uranyl ion. Nephrotoxicity results primarily from damage to the tubular epithelium, which allows leakage of glucose, protein, aminoacids, and enzymes into the urine. In high doses (more than 6 mg uranium/kg), glomerular damage may also occur, causing decreased renal blood flow and a decreased glomerular filtration rate. The kidney responds to toxic levels of uranium within 24-48 hr after exposure. The changes become progressively more severe over approximately a 5 day period. The damaged tubular epithelium regenerates quickly as the uranium concentration is reduced. /Soluble uranium compounds/ Compared to other heavy metals, such as cadmium, lead, and mercury ... uranium's nephrotoxic effect is less intense. Although the nephrotoxicity of uranium is attributed primarily to its metallotoxicity (chemical toxicity), some authors have discussed that renal damage from exposure to high-LET alpha-emitting heavy metals, like uranium, is derived from combined chemical and radiotoxic effect. /Uranium NOS/ |

|---|---|

Número CAS |

13536-84-0 |

Fórmula molecular |

F2H2O2U |

Peso molecular |

310.040 g/mol |

Nombre IUPAC |

dioxouranium;dihydrofluoride |

InChI |

InChI=1S/2FH.2O.U/h2*1H;;; |

Clave InChI |

RXWCTKVOMOOHCV-UHFFFAOYSA-N |

SMILES |

O=[U]=O.F.F |

SMILES canónico |

O=[U]=O.F.F |

Color/Form |

Pale yellow, rhombohedral, hygroscopic Yellow, hygroscopic solid |

Densidad |

6.37 |

melting_point |

300 °C (decomposes) |

Otros números CAS |

13536-84-0 |

Solubilidad |

Insoluble in benzene 64.4 g/100 g H2O at 20 °C |

Sinónimos |

uranyl fluoride |

Origen del producto |

United States |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dioxouranium dihydrofluoride, and how do reaction conditions influence product purity?

- Methodological Answer : Dioxouranium dihydrofluoride synthesis typically involves uranyl nitrate hexahydrate reacting with hydrofluoric acid under controlled pH and temperature. For example, uranium(VI) oxide hydrate reacts with HF in aqueous media, with pH maintained below 3 to avoid hydrolysis. Product purity is influenced by stoichiometric ratios (e.g., excess HF reduces side products like uranyl fluoride hydrates) and drying protocols (e.g., vacuum desiccation minimizes residual moisture) .

- Data Contradictions : Some studies report variations in crystallinity due to humidity during synthesis, necessitating X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to validate phase purity .

Q. Which spectroscopic techniques are most reliable for characterizing dioxouranium dihydrofluoride’s structural features?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies U–O and U–F vibrational modes. The uranyl (UO₂²⁺) asymmetric stretch typically appears at 920–950 cm⁻¹, while U–F stretches occur at 400–450 cm⁻¹ .

- Raman Spectroscopy : Resolves lattice vibrations and ligand coordination symmetry. For example, Raman bands at 840–860 cm⁻¹ confirm linear uranyl ion geometry .

Q. How does dioxouranium dihydrofluoride’s stability vary under different environmental conditions?

- Methodological Answer : Stability studies require controlled exposure to humidity, temperature, and light. For instance:

- Hydrolysis : At pH > 5, uranyl fluoride complexes hydrolyze to form uranium oxides, detectable via pH-dependent solubility tests and mass loss in TGA .

- Thermal Stability : Decomposition above 300°C releases HF, monitored by coupled TGA-mass spectrometry .

Advanced Research Questions

Q. What methodologies optimize the separation of dioxouranium dihydrofluoride from mixed actinide fluoride systems?

- Methodological Answer : Microfluidic solvent extraction using ionic liquids (e.g., [C₄mim][NTf₂]) achieves high selectivity. Parameters include:

- Flow Rates : Droplet-based systems (10–50 µL/min) enhance interfacial mass transfer for uranium(VI) .

- Ligand Design : Calixarene derivatives with fluorophilic groups improve separation efficiency (e.g., 95% recovery in biphasic systems) .

Q. How can computational modeling predict dioxouranium dihydrofluoride’s reactivity in aqueous environments?

- Methodological Answer : Density Functional Theory (DFT) simulations model uranyl-fluoride hydration shells. Key parameters:

- Solvation Energy : Calculated ΔG for [UO₂(F)₂(H₂O)₃] → [UO₂(F)(OH)(H₂O)₃]⁺ + HF (ΔG ≈ +15 kJ/mol) .

- Reaction Pathways : Ab initio MD simulations track fluoride ligand exchange rates with hydroxyl groups .

Q. What are the analytical challenges in quantifying trace fluoride release from dioxouranium dihydrofluoride in environmental matrices?

- Methodological Answer : Ion-selective electrodes (ISEs) and fluorometric assays are used, but matrix interference (e.g., competing anions) requires:

- Sample Pretreatment : Chelation with TISAB (Total Ionic Strength Adjustment Buffer) masks interfering ions .

- Quality Control : Spiked recovery tests (85–110%) ensure accuracy in soil and water samples .

- Contradictions : Some studies report overestimations due to particulate-bound fluoride; centrifugation/filtration protocols must be standardized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.